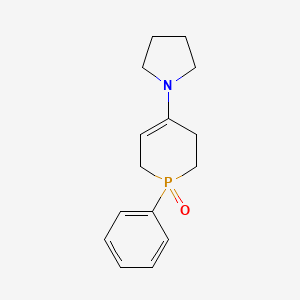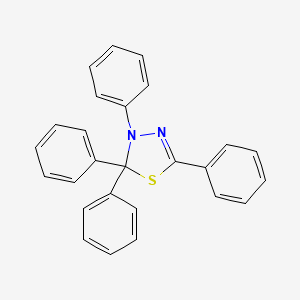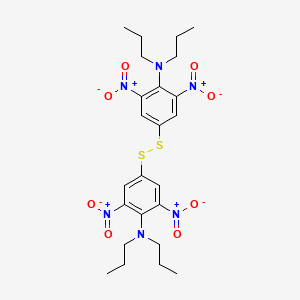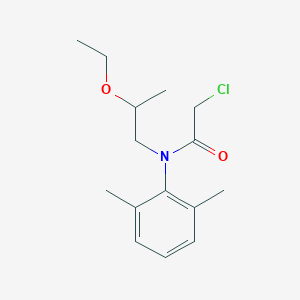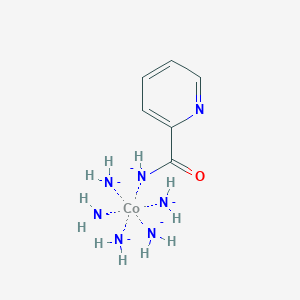
1,1',1''-(Bromomethanetriyl)tris(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) is a chemical compound with the molecular formula C19H12BrN3O6 It is characterized by the presence of three nitrobenzene groups attached to a central bromomethane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) typically involves the bromination of tris(4-nitrophenyl)methane. The reaction is carried out under controlled conditions to ensure the selective bromination of the central carbon atom. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Further oxidized products, though these are less common.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their function through covalent modification or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-(1,1,1-Ethanetriyl)tris(4-nitrobenzene): Similar structure but with an ethane core instead of bromomethane.
Tris(4-nitrophenyl)methane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
The bromine atom allows for versatile substitution reactions, while the nitro groups provide electron-withdrawing effects that can be exploited in various chemical and biological contexts .
Propiedades
Número CAS |
38389-64-9 |
|---|---|
Fórmula molecular |
C19H12BrN3O6 |
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
1-[bromo-bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H12BrN3O6/c20-19(13-1-7-16(8-2-13)21(24)25,14-3-9-17(10-4-14)22(26)27)15-5-11-18(12-6-15)23(28)29/h1-12H |
Clave InChI |
RIPAOAYGWVXNCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)


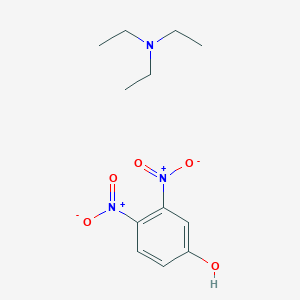
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
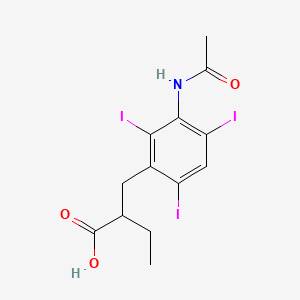
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
